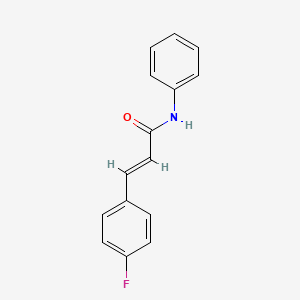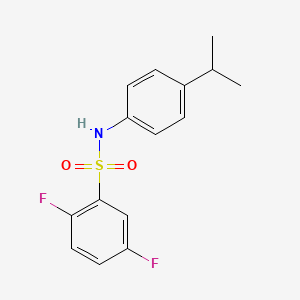
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as DFPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPBS is a sulfonamide-based compound that has been synthesized using various methods.
作用机制
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide exerts its effects by inhibiting specific enzymes and pathways involved in various cellular processes. For example, this compound has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancers. By inhibiting the activity of this enzyme, this compound can inhibit the growth and proliferation of cancer cells. This compound has also been found to inhibit the activity of β-secretase, an enzyme involved in the production of β-amyloid peptides in Alzheimer's disease. By inhibiting the activity of this enzyme, this compound can prevent the accumulation of β-amyloid peptides in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In Alzheimer's disease, this compound has been found to inhibit the aggregation of β-amyloid peptides, which can prevent the formation of plaques in the brain.
实验室实验的优点和局限性
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. In addition, this compound has been found to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of this compound is its solubility. This compound has low solubility in water, which can make it difficult to administer in in vivo studies.
未来方向
For research could include the development of 2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide analogs, investigation of this compound in combination with other drugs, and the potential use of this compound as a diagnostic tool.
合成方法
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 2,5-difluoronitrobenzene with 4-isopropylphenylsulfonyl chloride in the presence of a base like triethylamine. The resulting product is then reduced using a reducing agent like sodium dithionite to obtain this compound. Other methods include the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-isopropylaniline in the presence of a base or the reaction of 2,5-difluoroaniline with 4-isopropylbenzenesulfonyl chloride.
科学研究应用
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. This compound has also shown potential in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of β-amyloid peptides.
属性
IUPAC Name |
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-10(2)11-3-6-13(7-4-11)18-21(19,20)15-9-12(16)5-8-14(15)17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPYCRFNLNJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

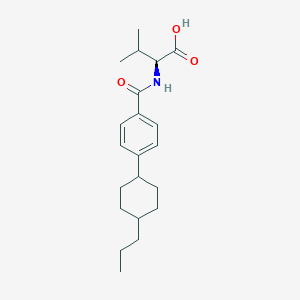
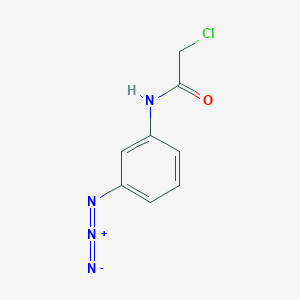
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

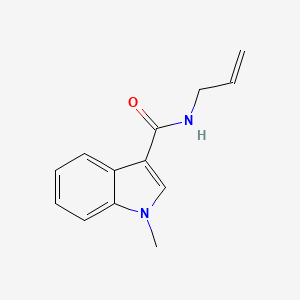
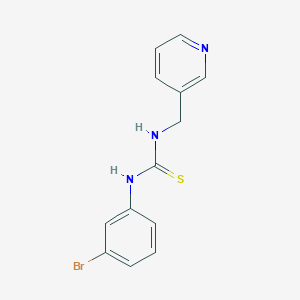
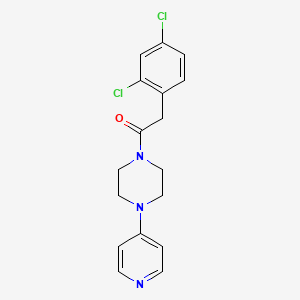
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
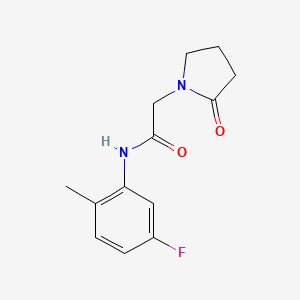
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
